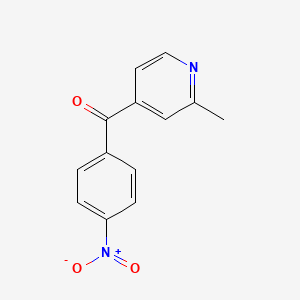

2-Methyl-4-(4-nitrobenzoyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methylpyridin-4-yl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c1-9-8-11(6-7-14-9)13(16)10-2-4-12(5-3-10)15(17)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUYRFUEJGAJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Methyl-4-(4-nitrobenzoyl)pyridine synthesis mechanism

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(4-nitrobenzoyl)pyridine

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a chemical intermediate of significant interest in the fields of medicinal chemistry and drug discovery. Its structure features a pyridine ring, a common scaffold in pharmaceuticals, substituted with a methyl group and a 4-nitrobenzoyl moiety.[1] The pyridine core offers a basic nitrogen atom for salt formation and hydrogen bonding, while the nitrobenzoyl group provides a reactive handle for further chemical transformations, such as reduction to an aniline, enabling the generation of diverse molecular libraries for structure-activity relationship (SAR) studies.[2] This guide provides an in-depth analysis of the plausible synthetic mechanisms for this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. The key disconnection is the carbon-carbon bond between the pyridine ring (C4 position) and the benzoyl carbonyl group. This disconnection reveals several strategic pathways, which will be explored in detail.

Caption: Retrosynthetic analysis of this compound.

Synthesis Strategy 1: Acylation via Organometallic Reagents

This classical and robust strategy involves the reaction of a nitrile-substituted pyridine with a Grignard reagent, followed by acidic hydrolysis to yield the ketone. This pathway is often preferred for its reliability and high yields.

Core Mechanism

The synthesis begins with the preparation of 2-methyl-4-cyanopyridine. This precursor can be synthesized from 2-methyl-4-bromopyridine via nucleophilic substitution with a cyanide salt. The core of the synthesis is the nucleophilic addition of a 4-nitrophenyl Grignard reagent to the electrophilic carbon of the nitrile group. The Grignard reagent must be prepared from 4-bromo-nitrobenzene. It is crucial to note that Grignard reagents can be incompatible with nitro groups; however, the reaction is often successful when performed at low temperatures.[3] The addition forms a magnesium salt of an imine, which is then hydrolyzed under acidic conditions to furnish the final ketone product.[4]

Caption: Mechanism of Grignard addition to a nitrile followed by hydrolysis.

Experimental Protocol: Grignard Reaction

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Slowly add a solution of 4-bromonitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) via an addition funnel. If the reaction does not initiate, gentle heating may be applied. Once initiated, maintain a gentle reflux by controlling the addition rate. After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Addition to Nitrile: Cool the freshly prepared Grignard solution to 0 °C in an ice bath. Slowly add a solution of 2-methyl-4-cyanopyridine (1.0 eq) in anhydrous THF. The reaction is exothermic; maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Hydrolysis: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 3 M aqueous HCl. Stir vigorously for 1-2 hours until the intermediate imine is fully hydrolyzed.

-

Work-up: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure ketone.

Synthesis Strategy 2: Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the efficient formation of C-C bonds under mild conditions with high functional group tolerance.[5][6] The Suzuki-Miyaura coupling is a particularly powerful variant.

Core Mechanism

This approach typically involves the coupling of a 2-methyl-4-halopyridine (e.g., 2-bromo-4-methylpyridine) with a suitable organoboron reagent.[7] However, for this specific target, a more direct route is the coupling of a 2-methyl-4-pyridinylboronic acid or ester with 4-nitrobenzoyl chloride. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the acyl chloride, transmetalation of the pyridine moiety from boron to palladium, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 1187165-15-6 | Benchchem [benchchem.com]

- 3. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Signature of 2-Methyl-4-(4-nitrobenzoyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(4-nitrobenzoyl)pyridine is a ketone derivative of 2-picoline (2-methylpyridine) featuring a 4-nitrobenzoyl substituent at the 4-position of the pyridine ring. This compound holds significance as a potential building block in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group, the ketone linker, and the substituted pyridine core provides multiple sites for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules with potential biological activities.[1]

Accurate and comprehensive characterization of such molecules is paramount to ensure their identity, purity, and suitability for downstream applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous structural elucidation of organic compounds. This guide provides a detailed analysis of the predicted spectroscopic data for this compound, based on the well-established principles of spectroscopy and comparative data from structurally related compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₀N₂O₃), the expected molecular weight is approximately 242.23 g/mol .

Expected Molecular Ion Peak:

In an MS experiment, the molecule is expected to be ionized, most commonly forming a radical cation (M⁺•) or a protonated molecule ([M+H]⁺), depending on the ionization technique used.

-

Electron Ionization (EI): The molecular ion peak (M⁺•) would be observed at a mass-to-charge ratio (m/z) of 242.

-

Electrospray Ionization (ESI): The protonated molecule ([M+H]⁺) would be observed at an m/z of 243.

Key Fragmentation Patterns:

The fragmentation pattern in mass spectrometry provides valuable structural information. The most probable fragmentation pathways for this compound are initiated by the cleavage of the bonds adjacent to the carbonyl group.

| Predicted Fragment Ion | Structure | Predicted m/z | Significance |

| [M - NO₂]⁺ | C₁₃H₁₀N₁O₁⁺ | 196 | Loss of the nitro group |

| [C₇H₄NO₂]⁺ | 4-nitrobenzoyl cation | 150 | Cleavage of the C-C bond between the carbonyl and the pyridine ring |

| [C₆H₆N]⁺ | 2-methyl-4-pyridinyl cation | 92 | Cleavage of the C-C bond between the carbonyl and the phenyl ring |

| [C₆H₅]⁺ | Phenyl cation | 77 | Further fragmentation of the benzoyl moiety |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the nitro group, and the aromatic rings.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (methyl) | Stretching | 2980 - 2850 | Weak |

| C=O (ketone) | Stretching | 1680 - 1660 | Strong |

| Aromatic C=C and C=N | Stretching | 1600 - 1450 | Medium to Strong |

| N-O (nitro group) | Asymmetric Stretching | 1550 - 1500 | Strong |

| N-O (nitro group) | Symmetric Stretching | 1370 - 1330 | Strong |

| C-N | Stretching | 1250 - 1020 | Medium |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is predicted to show distinct signals for the protons of the methyl group, the pyridine ring, and the 4-nitrophenyl ring. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and nitro groups.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| CH₃ | 2.5 - 2.7 | Singlet (s) | 3H | Methyl group attached to the pyridine ring. |

| Pyridine-H (H3, H5) | 7.2 - 7.5 | Doublet (d) | 2H | Protons on the pyridine ring, ortho and meta to the methyl group. |

| Pyridine-H (H6) | 8.5 - 8.7 | Singlet (s) or Doublet (d) | 1H | Proton on the pyridine ring, ortho to the nitrogen and meta to the benzoyl group. |

| 4-Nitrophenyl-H | 7.8 - 8.0 | Doublet (d) | 2H | Protons on the nitrophenyl ring, ortho to the carbonyl group. |

| 4-Nitrophenyl-H | 8.2 - 8.4 | Doublet (d) | 2H | Protons on the nitrophenyl ring, ortho to the nitro group. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atoms.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |

| CH₃ | 20 - 25 | Methyl group carbon. |

| Pyridine-C (C3, C5) | 120 - 125 | Carbons on the pyridine ring. |

| 4-Nitrophenyl-C | 123 - 125 | Carbons ortho to the nitro group. |

| 4-Nitrophenyl-C | 129 - 131 | Carbons ortho to the carbonyl group. |

| Pyridine-C (C4) | 140 - 145 | Carbon bearing the benzoyl group. |

| 4-Nitrophenyl-C (ipso to NO₂) | 148 - 152 | Carbon bearing the nitro group. |

| Pyridine-C (C2) | 155 - 160 | Carbon bearing the methyl group. |

| Pyridine-C (C6) | 148 - 152 | Carbon adjacent to the nitrogen. |

| C=O (ketone) | 190 - 195 | Carbonyl carbon, significantly deshielded. |

Experimental Protocols

Standard protocols for obtaining high-quality spectroscopic data are crucial for accurate characterization.

Sample Preparation

-

NMR: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the sample's solubility. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

IR: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition

-

NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion. Standard pulse sequences for ¹H and ¹³C{¹H} NMR should be used.

-

IR: A Fourier-transform infrared (FT-IR) spectrometer is typically used. Spectra are usually recorded in the range of 4000-400 cm⁻¹.

-

MS: A mass spectrometer equipped with an appropriate ionization source (EI or ESI) and mass analyzer (e.g., quadrupole, time-of-flight).

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is achieved by integrating the information obtained from MS, IR, and NMR spectroscopy. The following diagram illustrates the logical workflow for this integrated analysis.

Sources

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Methyl-4-(4-nitrobenzoyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the chemical properties and reactivity of 2-Methyl-4-(4-nitrobenzoyl)pyridine. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to its unique combination of a nucleophilic pyridine core, an electrophilic ketone linker, and a reducible nitro moiety. This document will delve into the structural and electronic characteristics that govern its reactivity, explore its key chemical transformations, and provide detailed experimental protocols for its synthesis and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Introduction: A Molecule of Dichotomous Reactivity

This compound, with the IUPAC name (2-methylpyridin-4-yl)(4-nitrophenyl)methanone, is a compound that presents a fascinating landscape of chemical reactivity. The pyridine ring, a privileged scaffold in numerous pharmaceuticals, offers sites for nucleophilic attack and modification.[1] Conversely, the 4-nitrobenzoyl group is strongly electron-withdrawing, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic addition.[2] This inherent duality makes this compound a versatile intermediate for the synthesis of a diverse array of more complex molecules. The strategic placement of the methyl group at the 2-position of the pyridine ring further influences its electronic properties and provides an additional site for potential functionalization. Understanding the interplay of these functional groups is paramount to harnessing the full synthetic potential of this compound.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, we can predict its key physicochemical and spectroscopic characteristics based on its constituent functional groups and data from closely related analogs.

Physicochemical Properties

| Property | Predicted Value/Information | Rationale/Reference |

| Molecular Formula | C₁₃H₁₀N₂O₃ | Based on structure |

| Molecular Weight | 242.23 g/mol | [3] |

| Appearance | Likely a yellow or off-white solid | Nitroaromatic compounds are often colored.[4] |

| Melting Point | Expected to be a crystalline solid with a defined melting point. | Similar compounds like 2-(4-Nitrobenzoyl)pyridine are solids.[4] |

| Solubility | Sparingly soluble in water, soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂). | The pyridine nitrogen can be protonated, increasing aqueous solubility at low pH.[3] |

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and nitrophenyl rings, as well as a singlet for the methyl group. The electron-withdrawing nature of the nitrobenzoyl group will likely deshield the pyridine protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms. The carbonyl carbon will appear significantly downfield (typically >180 ppm). The carbons attached to the nitro group and the pyridine nitrogen will also exhibit characteristic chemical shifts.

The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl and nitro functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| Carbonyl (C=O) | 1650-1680 | Stretching |

| Nitro (NO₂) | 1510-1550 and 1340-1380 | Asymmetric and Symmetric Stretching |

| C-N (Pyridine) | 1580-1620 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z = 242.23. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns will likely involve cleavage at the carbonyl group and loss of the nitro group.

Synthesis of this compound

The synthesis of this compound can be achieved through a variety of established synthetic methodologies. A common and effective approach involves the Friedel-Crafts acylation of 2-methylpyridine with 4-nitrobenzoyl chloride.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize this compound via Friedel-Crafts acylation.

Materials & Equipment:

-

2-Methylpyridine

-

4-Nitrobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM.

-

Addition of Acyl Chloride: Cool the suspension in an ice bath. Add 4-nitrobenzoyl chloride (1.0 equivalent) portion-wise, maintaining the temperature below 5 °C.

-

Addition of Pyridine Derivative: To the cooled mixture, add a solution of 2-methylpyridine (1.1 equivalents) in anhydrous DCM dropwise via a dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Chemical Reactivity: A Triad of Reactive Sites

The reactivity of this compound is governed by three key functional domains: the pyridine ring, the carbonyl group, and the nitro group.

Reactions at the Pyridine Ring

-

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). This modification alters the electronic properties of the ring, making it more susceptible to certain nucleophilic substitutions.[5]

-

Quaternization: The lone pair of electrons on the pyridine nitrogen can react with alkyl halides to form quaternary pyridinium salts.[6] This introduces a positive charge and further activates the ring towards nucleophilic attack.

Reactions at the Carbonyl Group

The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent pyridine and 4-nitrophenyl rings.[2] This makes it a prime target for nucleophilic attack.

-

Reduction to an Alcohol: The ketone can be reduced to the corresponding secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: A wide range of nucleophiles, including Grignard reagents, organolithium compounds, and cyanide, can add to the carbonyl carbon.

Reactions of the Nitro Group

The nitro group is a versatile functional handle that can undergo several important transformations.

-

Reduction to an Amine: The most common reaction of the nitro group is its reduction to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[7] The resulting aniline derivative is a key intermediate for the synthesis of amides, sulfonamides, and for diazotization reactions.

Reactions Involving the Methyl Group

The methyl group at the 2-position of the pyridine ring can also participate in reactions, although it is generally less reactive than the other sites.

-

Oxidation: Under strong oxidizing conditions, the methyl group can be oxidized to a carboxylic acid.[8][9][10]

-

Deprotonation and Aldol-type Reactions: The methyl group can be deprotonated with a strong base to form a carbanion, which can then participate in aldol-type condensation reactions.

Interplay of Reactivity: A Workflow for Derivatization

The diverse reactivity of this compound allows for a systematic and modular approach to the synthesis of complex derivatives.

Caption: A workflow illustrating the diverse reactivity of this compound.

Applications in Research and Development

The structural motifs present in this compound make it a valuable precursor for the development of novel compounds in several areas:

-

Medicinal Chemistry: Pyridine derivatives are ubiquitous in pharmaceuticals.[1] The ability to functionalize this core structure at multiple positions allows for the generation of libraries of compounds for screening against various biological targets. The 4-aminobenzoyl derivative, obtained after nitro reduction, is a particularly useful building block for kinase inhibitors and other targeted therapies.

-

Materials Science: The rigid aromatic structure and the presence of polar functional groups suggest potential applications in the synthesis of novel polymers, dyes, and coordination complexes with interesting electronic and photophysical properties.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.

Conclusion

This compound is a synthetically versatile molecule that offers a rich platform for chemical exploration. Its dichotomous reactivity, characterized by both nucleophilic and electrophilic centers, provides medicinal and materials chemists with a powerful tool for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its chemical properties, reactivity, and synthetic utility, and it is our hope that this will serve as a valuable resource for researchers in the field.

References

- Nowak, I., & Ziolek, M. (2000). Oxidation of methylpyridines with some argentous compounds.

- Blake, A. J., Eveson, R. W., Johnson, B. F. G., Parsons, S., & Smith, M. (1998). Investigation of the Products of Oxidation of Methylpyridines Under Aqueous Conditions by Gas Chromatography-Mass Spectrometry. Journal of Chemical Research, Synopses, (1), 24-25.

- Cislak, F. E., & Wheeler, W. R. (1949). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. Journal of the American Chemical Society, 71(9), 3249-3251.

- BenchChem. (2025). An In-depth Technical Guide on the Electrophilicity of 4-Nitrobenzoyl Chloride.

- University of Sheffield. (2021).

- Bloechl, W. (1957). U.S. Patent No. 2,818,378. Washington, DC: U.S.

- Isse, A. A., & Gennaro, A. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review.

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

- Agrawal, K. C., & Sartorelli, A. C. (1987). Nitrobenzyl derivatives as bioreductive alkylating agents: evidence for the reductive formation of a reactive intermediate. Journal of medicinal chemistry, 30(6), 961-966.

- Koh, H. J., Han, K. L., & Lee, I. (1999). Nucleophilic Substitution Reactions of Thiophenyl 4-Nitrobenzoates with Pyridines in Acetonitrile. The Journal of organic chemistry, 64(13), 4783-4789.

- Fadaie, M., & Rezaei, M. (2021). Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone. Physical Chemistry Chemical Physics, 23(42), 24297-24304.

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridine Aldehydes and Ketones. Retrieved from [Link]

- Royal Society of Chemistry. (2021). Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine⋯acetone and pyridine⋯2-butanone. Physical Chemistry Chemical Physics.

- Google Patents. (2020).

-

SpectraBase. (n.d.). pyridine, 2-methyl-4-nitro- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- National Institute of Standards and Technology. (n.d.). Pyridine, 2-methyl-.

- Google Patents. (2016). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.

- Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 13(9), 633-637.

- Master Organic Chemistry. (2011).

- MDPI. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 23(9), 2335.

- National Center for Biotechnology Information. (2015).

- Chad's Prep. (2021, April 8). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry [Video]. YouTube.

-

PubChem. (n.d.). Methyl 2-methyl-4-nitrobenzoate. Retrieved from [Link]

- Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.

- ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine.

-

PubChem. (n.d.). 4-(4-Nitrobenzyl)pyridine. Retrieved from [Link]

- ResearchGate. (n.d.). IR spectra for 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide.

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

- National Institute of Standards and Technology. (n.d.). Pyridine, 2-methyl-.

- University of California, Irvine Department of Chemistry. (n.d.). 2b. 300 MHz.

Sources

- 1. Nucleophilic Substitution Reactions of Thiophenyl 4-Nitrobenzoates with Pyridines in Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-(4-Nitrobenzoyl)pyridine | 27693-38-5 [sigmaaldrich.com]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. pp.bme.hu [pp.bme.hu]

- 9. Investigation of the products of oxidation of methylpyridines under aqueous conditions by gas chromatography–mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

The Allosteric Wip1 Phosphatase Inhibitor GSK2830371: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of CAS number 1187165-15-6, scientifically known as GSK2830371. This potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also designated as PPM1D, has emerged as a promising therapeutic agent in oncology. By targeting a key negative regulator of the p53 tumor suppressor pathway, GSK2830371 offers a novel strategy for the reactivation of p53 and the sensitization of cancer cells to genotoxic stress. This document, intended for researchers, scientists, and drug development professionals, delves into the synthesis, analytical characterization, mechanism of action, preclinical efficacy, and pharmacokinetic profile of GSK2830371, providing a foundational resource for its continued investigation and potential clinical translation.

Introduction: The Rationale for Wip1 Inhibition in Oncology

The tumor suppressor protein p53 is a cornerstone of cellular defense against genomic instability. In response to cellular stress, such as DNA damage, p53 orchestrates a range of cellular responses including cell cycle arrest, senescence, and apoptosis, thereby preventing the propagation of damaged cells. The activity of p53 is exquisitely controlled by a complex network of regulatory proteins, among which the Wild-type p53-induced phosphatase 1 (Wip1) plays a critical role.

Wip1, encoded by the PPM1D gene, is a serine/threonine phosphatase that functions as a negative regulator of the p53 pathway. It is transcriptionally induced by p53, creating a negative feedback loop that ensures a transient p53 response. Wip1 exerts its inhibitory effects by directly dephosphorylating and inactivating p53 and other key proteins in the DNA damage response (DDR) pathway, such as ATM, Chk2, and γH2AX.[1][2] In numerous cancers, the PPM1D gene is amplified, leading to overexpression of Wip1 and subsequent suppression of p53-mediated tumor surveillance. This makes Wip1 an attractive therapeutic target for reactivating the p53 pathway in cancer cells.

GSK2830371 is a first-in-class, orally bioavailable, allosteric inhibitor of Wip1 phosphatase.[3] Its unique mechanism of action, targeting a flap subdomain near the catalytic site of Wip1, confers high selectivity and avoids the challenges associated with developing inhibitors against the highly conserved active sites of phosphatases.[3] This guide will provide a detailed characterization of GSK2830371, from its chemical synthesis to its biological activity, to support its further development as a potential anti-cancer therapeutic.

Physicochemical and Structural Characterization

Chemical Identity

| Property | Value |

| CAS Number | 1187165-15-6 |

| Compound Name | GSK2830371 |

| Molecular Formula | C₂₃H₂₉ClN₄O₂S |

| Molecular Weight | 461.02 g/mol |

Synthesis

A detailed, step-by-step synthesis protocol for GSK2830371 is provided in the supplementary information of the primary publication by Gilmartin et al. in Nature Chemical Biology, 2014. Researchers are directed to this source for the complete methodology.

Analytical Characterization

The identity and purity of GSK2830371 have been rigorously confirmed using a suite of analytical techniques. Commercial suppliers often provide batch-specific data, which typically includes:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and identify characteristic proton signals.

-

RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography): To assess the purity of the compound.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and purity.

Researchers should always verify the quality of their compound through these methods before initiating biological experiments.

Mechanism of Action: Allosteric Inhibition of Wip1 and Downstream Signaling

GSK2830371 functions as a highly potent and selective allosteric inhibitor of Wip1 phosphatase, with a reported IC₅₀ of 6 nM.[3][4] Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a distinct "flap" subdomain adjacent to the catalytic site of Wip1.[3] This allosteric binding induces a conformational change in the enzyme, rendering it inactive. This mechanism is crucial for its high selectivity over other PP2C family phosphatases.

The inhibition of Wip1 by GSK2830371 leads to a cascade of downstream signaling events, primarily centered on the activation of the p53 pathway. By preventing the dephosphorylation of key DDR proteins, GSK2830371 effectively amplifies and sustains the cellular response to DNA damage.

Key Downstream Effects:

-

Increased Phosphorylation of Wip1 Substrates: Treatment with GSK2830371 leads to a significant increase in the phosphorylation of multiple Wip1 substrates, including p53 at serine 15 (p53-S15), Chk2 at threonine 68 (Chk2-T68), ATM at serine 1981 (ATM-S1981), and H2AX at serine 139 (γH2AX).[4]

-

Activation of the p53 Pathway: The increased phosphorylation of p53 and its upstream activators leads to the stabilization and activation of p53. This, in turn, results in the transcriptional upregulation of p53 target genes, such as the cell cycle inhibitor p21.[1]

-

Induction of Apoptosis and Cell Cycle Arrest: The sustained activation of the p53 pathway ultimately leads to cell cycle arrest, primarily at the G1 and G2 phases, and the induction of apoptosis in cancer cells with wild-type p53.[1]

Signaling Pathway Diagram:

Caption: The inhibitory effect of GSK2830371 on the Wip1-p53 signaling pathway.

Preclinical Efficacy

In Vitro Studies

GSK2830371 has demonstrated potent anti-proliferative activity in a variety of cancer cell lines, particularly those with wild-type TP53 and amplified PPM1D.

| Cell Line | Cancer Type | Key Findings | Reference |

| MCF7 | Breast Cancer | Potent growth inhibition; induction of p21. | [1] |

| DOHH2 | B-cell Lymphoma | Synergistic anti-proliferative effect with doxorubicin. | [4] |

| MX-1 | Breast Cancer | Synergistic anti-proliferative effect with doxorubicin. | [4] |

| RBE, SK-Hep-1 | Liver Adenocarcinoma | Potentiates growth inhibition by the MDM2 inhibitor HDM201. | [2] |

| uLMS | Uterine Leiomyosarcoma | Potentiates the growth inhibitory effects of MDM2 inhibitors. | [5] |

In Vivo Studies

The anti-tumor efficacy of GSK2830371 has been validated in preclinical xenograft models. Oral administration of GSK2830371 has been shown to inhibit the growth of DOHH2 lymphoma xenografts in mice.[3][4] Furthermore, in vivo studies have confirmed the on-target activity of GSK2830371, demonstrating increased phosphorylation of Chk2 and p53 in tumor tissues.[4] Combination studies in a liver adenocarcinoma xenograft model showed that GSK2830371 in combination with the MDM2 inhibitor RG7388 significantly reduced tumor size.[6]

Experimental Workflow for In Vivo Xenograft Study:

Caption: A generalized workflow for a preclinical in vivo xenograft study of GSK2830371.

Preclinical Pharmacokinetics and Safety

Pharmacokinetics

Preclinical studies in mice have indicated that GSK2830371 is orally bioavailable.[3] However, it has been noted to have a short in vivo half-life, which may necessitate more frequent dosing to achieve sustained target inhibition for maximal anti-tumor effect.[7] Further pharmacokinetic studies are warranted to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile in different preclinical species to inform potential clinical dosing regimens.

Toxicology

Formal toxicology studies for GSK2830371 are not extensively detailed in the currently available public literature. As with any drug development candidate, a comprehensive toxicological assessment is a critical step before clinical evaluation.[8] This would typically involve in vitro and in vivo studies to evaluate potential off-target effects, genotoxicity, cardiotoxicity, and other adverse effects.

Clinical Development Status

As of the date of this guide, there is no publicly available information indicating that GSK2830371 has entered clinical trials. The preclinical data strongly support its potential as a therapeutic agent, particularly in combination with other anti-cancer drugs like MDM2 inhibitors and chemotherapy.[1][2][5] Further investigation and potential IND-enabling studies will be necessary to transition this promising compound into clinical development.

Conclusion and Future Directions

GSK2830371 (CAS 1187165-15-6) is a well-characterized, potent, and selective allosteric inhibitor of Wip1 phosphatase. Its ability to reactivate the p53 tumor suppressor pathway provides a strong rationale for its development as an anti-cancer therapeutic. The wealth of preclinical data demonstrates its efficacy, both as a single agent and in combination, in various cancer models harboring wild-type p53.

Future research should focus on:

-

Optimizing Dosing Regimens: Given its short half-life, studies to determine the optimal dosing schedule to maintain target engagement are crucial.

-

Comprehensive Toxicology Studies: Rigorous safety and toxicology assessments are required to support its advancement to clinical trials.

-

Biomarker Development: Identifying predictive biomarkers, such as PPM1D amplification and TP53 status, will be essential for patient stratification in future clinical studies.

-

Combination Therapies: Further exploration of synergistic combinations with other targeted agents and standard-of-care chemotherapies is warranted.

This technical guide provides a solid foundation for researchers and drug development professionals interested in advancing the therapeutic potential of GSK2830371. Its unique mechanism of action and promising preclinical activity highlight its potential to become a valuable addition to the arsenal of targeted cancer therapies.

References

-

Gilmartin, A. G., Faitg, T. H., Richter, M., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. Nature Chemical Biology, 10(3), 181–187. [Link]

-

Kleiblova, P., Shaltiel, I. A., Benada, J., et al. (2016). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Oncotarget, 7(12), 14458–14475. [Link]

-

Tipping, A. J., et al. (2021). Tipping Growth Inhibition into Apoptosis by Combining Treatment with MDM2 and WIP1 Inhibitors in p53 WT Uterine Leiomyosarcoma. Cancers, 13(25), 6468. [Link]

-

Wang, C. H., et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers, 13(15), 3868. [Link]

-

Esfandiari, A., et al. (2016). Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. Molecular Cancer Therapeutics, 15(3), 379-391. [Link]

-

Lin, Y. C., et al. (2022). In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma. Translational Oncology, 15(1), 101269. [Link]

-

Scholars Research Library. (2024). Pharmacokinetics and Toxicology Assessment in Preclinical Studies. Der Pharmacia Lettre, 16(11), 13. [Link]

Sources

- 1. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

- 6. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

A Technical Guide to the Role of the Nitro Group in 2-Methyl-4-(4-nitrobenzoyl)pyridine Reactivity

Abstract: This technical guide provides an in-depth analysis of 2-Methyl-4-(4-nitrobenzoyl)pyridine, a heterocyclic ketone of significant interest in medicinal and materials chemistry. The core focus of this document is the multifaceted role of the para-nitro group in dictating the molecule's electronic landscape and, consequently, its chemical reactivity. We will explore how the potent electron-withdrawing nature of the nitro moiety activates the benzoyl group for nucleophilic attack, deactivates the phenyl ring towards electrophilic substitution, and serves as a versatile synthetic handle for further molecular elaboration. This guide synthesizes fundamental principles of physical organic chemistry with practical, field-proven experimental protocols, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and utilizing this compound's unique chemical properties.

Introduction: The Architectural Significance of this compound

This compound is a compound featuring several key structural motifs: a pyridine ring, a flexible benzoyl ketone linker, and a strategically placed nitro group. The pyridine ring is a well-established "privileged scaffold" in pharmaceutical science, present in numerous therapeutic agents due to its ability to engage in hydrogen bonding and other critical biological interactions.[1][2] The molecule's architecture presents multiple sites for chemical modification, making it a valuable intermediate for constructing diverse molecular libraries.[1] The central focus of this guide, the 4-nitrobenzoyl moiety, is the primary determinant of the compound's reactivity profile, a direct consequence of the powerful electronic effects exerted by the nitro (-NO₂) group.[1] Understanding these effects is paramount to predicting its behavior in chemical reactions and leveraging its potential in synthesis.

The Electronic Influence of the Nitro Group: A Tale of Two Effects

The exceptional reactivity of the 4-nitrobenzoyl portion of the molecule stems from the potent electron-withdrawing character of the nitro group. This influence is exerted through two distinct, yet synergistic, electronic mechanisms: the inductive effect and the mesomeric effect.

Inductive and Mesomeric Effects

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the -NO₂ group pulls electron density away from the aromatic ring through the sigma (σ) bond framework. This effect acidifies the entire ring system, making it more electron-deficient.[3]

-

Mesomeric Effect (-M): Through resonance, the nitro group can delocalize the pi (π) electrons of the benzene ring onto its own oxygen atoms.[3][4] This delocalization is most pronounced at the ortho and para positions relative to the nitro group, creating significant partial positive charges at these carbons. This effect is a powerful driver of the molecule's reactivity.

The synergy of these effects profoundly impacts the electron distribution across the entire molecule, enhancing the electrophilicity of specific sites.

Caption: Mesomeric effect in the 4-nitrobenzoyl group.

Impact on the Benzoyl Carbonyl Group

The most immediate consequence of the -NO₂ group's electron-withdrawing power is the heightened electrophilicity of the carbonyl carbon. By pulling electron density from the phenyl ring, the nitro group makes the ring less capable of donating density to the attached carbonyl. This inductively starves the carbonyl carbon of electrons, making it an exceptionally potent electrophile and highly susceptible to attack by nucleophiles. This activation is the foundation for the compound's utility as an acylating agent.[1][3]

Modulating Chemical Reactivity: A Multi-faceted Role

The electronic perturbations caused by the nitro group translate into a predictable and versatile reactivity profile, opening several avenues for synthetic modification.

Caption: Key reactive sites and corresponding transformations.

Nucleophilic Acyl Substitution at the Carbonyl Carbon

The primary mode of reactivity for this molecule involves the carbonyl group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles (alcohols, amines, thiols). The reaction proceeds via a classic addition-elimination mechanism, forming a tetrahedral intermediate which then collapses to expel the 2-methyl-4-pyridyl moiety as the leaving group.[3] The nitro group's role is to stabilize the transition state and the tetrahedral intermediate, thereby accelerating the rate of reaction. This heightened reactivity can be quantified through kinetic studies.[3]

Electrophilic Aromatic Substitution (EAS)

In contrast to its activating role in nucleophilic reactions, the nitro group strongly deactivates the benzene ring towards electrophilic attack.[5] By withdrawing electron density, it makes the ring a poor nucleophile.[4][6] In the event that an EAS reaction is forced under harsh conditions, the substitution will be directed to the meta position relative to the nitro group. This is because resonance delocalizes the partial positive charge onto the ortho and para positions, leaving the meta positions as the least electron-deficient (or least deactivated) sites for an incoming electrophile.[5][6]

Reduction of the Nitro Group: A Gateway to Diversity

One of the most powerful transformations in the chemist's toolkit for this molecule is the reduction of the nitro group to a primary amine (-NH₂). This reaction fundamentally alters the electronic properties of the benzoyl moiety, converting a strongly electron-withdrawing group into a potent electron-donating group.[1] This transformation opens up a vast landscape of subsequent chemical modifications, including:

-

Amide and sulfonamide couplings

-

Diazotization followed by Sandmeyer-type reactions

-

Reductive amination

-

Formation of ureas and thioureas

This versatility makes this compound a valuable scaffold for generating chemical libraries in drug discovery programs.[1]

Spectroscopic and Analytical Signatures

The electronic influence of the nitro group is readily observable through standard spectroscopic techniques.

| Technique | Functional Group | Expected Observation | Reason |

| ¹H NMR | Aromatic Protons (Nitro-Ring) | Downfield shift (δ > 8.0 ppm) | Deshielding due to strong electron withdrawal by -NO₂. |

| ¹³C NMR | Aromatic Carbons (Nitro-Ring) | Downfield shift for C-NO₂ and C-CO | Deshielding from -I and -M effects of the nitro group. |

| IR Spectroscopy | Nitro Group (-NO₂) | Two strong bands: ~1510-1560 cm⁻¹ (asymmetric stretch) and ~1345-1385 cm⁻¹ (symmetric stretch) | Characteristic N-O bond stretching frequencies. |

| UV-Vis Spectroscopy | Entire Molecule | Strong absorption bands | The extended π-system and the nitro chromophore contribute to UV-Vis activity.[7] |

Table 1: Expected Spectroscopic Characteristics Influenced by the Nitro Group.

Experimental Protocols

The principles discussed above are validated through experimental work. The following protocols provide self-validating systems for probing the reactivity of this compound.

Protocol: Kinetic Analysis of Nucleophilic Acyl Substitution

This protocol uses UV-Vis spectrophotometry to quantify the enhanced reactivity of the carbonyl carbon. The reaction with a nucleophile, such as piperidine, can be monitored in real-time.

Objective: To determine the pseudo-first-order rate constant for the reaction with a nucleophile.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of this compound in an anhydrous solvent (e.g., acetonitrile) to a final concentration of ~0.1 mM.

-

Prepare a series of stock solutions of the chosen nucleophile (e.g., piperidine) in the same solvent at concentrations ranging from 1 mM to 10 mM (ensuring a large excess).[3]

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to scan a range (e.g., 250-500 nm) to identify the λ_max of the product or reactant. Set the instrument to kinetic mode to monitor absorbance change at this fixed wavelength over time.

-

Equilibrate the instrument's cell holder to a constant temperature (e.g., 25.0 °C).

-

-

Reaction Initiation and Monitoring:

-

Pipette the nucleophile solution into a quartz cuvette and place it in the cell holder to equilibrate.

-

To initiate the reaction, inject a small, known volume of the this compound stock solution into the cuvette, mix rapidly, and immediately begin data acquisition.[8]

-

-

Data Analysis:

-

Record the absorbance at the chosen wavelength as a function of time until the reaction is complete.

-

Plot ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance.

-

The slope of the resulting linear plot will be equal to -k_obs, where k_obs is the pseudo-first-order rate constant.

-

Repeat for different nucleophile concentrations to determine the second-order rate constant.

-

Caption: Step-by-step workflow for kinetic measurements.

Protocol: Chemical Reduction of the Nitro Group

This protocol details a standard laboratory procedure for converting the nitro group to an amine, a cornerstone transformation.

Objective: To synthesize 4-(4-aminobenzoyl)-2-methylpyridine.

Methodology:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in ethanol or glacial acetic acid.

-

-

Reagent Addition:

-

Add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq).

-

Slowly add concentrated hydrochloric acid (HCl) while stirring.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (typically 70-90 °C) and stir.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a concentrated sodium hydroxide (NaOH) solution until the pH is basic (~8-9).

-

The product can then be extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired amine.

-

Applications in Drug Discovery and Materials Science

The reactivity profile endowed by the nitro group makes this compound and its derivatives highly relevant to applied chemical sciences.

-

Synthetic Handle for Library Generation: As detailed, the facile conversion of the nitro group to an amine allows for the rapid generation of a large number of analogues for structure-activity relationship (SAR) studies, a critical process in modern drug discovery.[1][9]

-

Modulation of Physicochemical Properties: The nitro group significantly impacts properties like solubility, lipophilicity, and metabolic stability. Its reduction to an amine provides a dramatic switch in these properties, allowing chemists to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a potential drug candidate.

-

Precursor for Electro-active Materials: Nitroaromatic compounds are known to have interesting electronic properties. The ability to tune the electron-donating/withdrawing nature of the benzoyl substituent through reduction or other derivatizations makes this scaffold a candidate for developing novel dyes, sensors, or other functional materials.[7]

Conclusion

The para-nitro group in this compound is not a passive substituent; it is the central orchestrator of the molecule's chemical behavior. Through a combination of powerful inductive and mesomeric effects, it profoundly enhances the electrophilicity of the carbonyl carbon, dictates the regiochemical outcome of electrophilic aromatic substitution, and, most importantly, serves as a remarkably versatile functional handle for synthetic diversification via chemical reduction. A thorough understanding of these principles is essential for any scientist seeking to exploit the full potential of this valuable chemical intermediate in the pursuit of novel therapeutics and advanced materials.

References

- Benchchem. An In-depth Technical Guide on the Electrophilicity of 4-Nitrobenzoyl Chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtpTSI1vlQKvguV96FuzriKnFBigylqXDrXImCs2xVC4OFG1lumGifAKy72XBEI1vl_Dujr8_pnl_3aFPDldklIcoL6Rq3QIV_ORJHrp1cMwAeAm5gkO_ChjVawn6Qewq874if5SEeOOObPkFqiNQbx0vQvnShgZ6B-n7pMy9mmXs80nLA1xiQAhS0zmSYjwTi2QfPPrQmykLLKL31n68MB3Esa9wCvHLv_XU=]

- CK-12 Foundation. Explain electrophilic substitution in nitro compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ041M3mEb-7TAC485hEHEp5PDA4vRA7PxJHTI8b3NnMEjU4gsF95cyS6BKTSX8hJhRMLEKaQXxjDDe8bFdrPV59CEizxHIu3g-7yr-u7Mo8hz_7I2o0mUqLW_4csgXU4bh8SBKorI8ZCn6q-tuJtDu_sdXsEHJ0FKx-XOdcS3k0dO-Vum8bfu3JURs4oNecQEoxiWCr6OMBA6G8N9VlgXoygFxvEmehJ-]

- Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021-12-12). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2nB002T2Ima7quejZJ-S2rwI24zMX06p5LRcyFFEbeeMZ0JwvxWJl8kPy2hMkcQXlvzwAMnmWt_Me_8qN6GJ-NNk6vxvDg8kzxmYwK7toei_H1vpQ6_xD8aPDbipJ-BBMjKIaTriBVpVxoEuX2TkXmgvKB3YDcizOS3RP1dD8jQNwwnIxrVHk-HAG_jTTGtMZPE6Vrq2m5zhc7su1vCGqXglbJO_mBKBgGJ37KvZHJp82KN8se7X24AfF_oaxZpIeQUGN9NUWuUMlSzgvR2Fzr2o0OcjajuHrSHQtfm-TkawqYqhBk1kyUk-8W0tgK_4dBl4juNIQfv2Awh-_jaZ-s46pFLI2eIjGFHxB8Qh7BEOyOEMkT-NAOGoaYrb1Q9pz0-yehNie4aw0keAzHhi-tib1I6VzPOR7Sp1UdXQQMtFbDLrqTqTvVh5nuvBX12qxYgrw-7J4oOMpQrtLFjUoTQ6f]

- Vedantu. In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiNFdSZQiHD1nOf8ByGYY6d8DuKZ9SRyGRmfEDx-YC9ydu5srD4OcMQ0__j7iVMn58vzN16zJ9r6jLG5nmsdHU37IFgsnGyIexIBMbuLZzeU1NIV1cWqjsgb4UNoDOqkNN6po4RLwiVXPqg5BT2joxciqCQKyg7rHrumFYuOjqR6rfwUxaQYVLfFMWS2KYFFLx_72rJ0Hb8Ana1ftlaXkTG-yZBQY=]

- Quora. Why is the nitro group a metal director in aromatic electrophilic reactions? (2018-04-23). [URL: https://www.quora.

- Benchchem. This compound | 1187165-15-6. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8Lp5sJ2yGpFga5P0vNQ9sJAbkezFEr0CVlBcNlvnOZlKepb6Yhm54ZmgeJyHu5_uf4mN1dAW6Am7PjF8fa2J_wEK54zEHCu7lqAj9Hm2CwQrsn3dTlCsR5BVWAJGUKSzhOr4Vgg==]

- YouTube. Directing Effect of the Nitro Group in EAS. (2017-05-02). [URL: https://www.youtube.

- ResearchGate. Structural and Spectroscopic Properties of Benzoylpyridine‐Based Hydrazones. [URL: https://www.researchgate.net/publication/339031252_Structural_and_Spectroscopic_Properties_of_Benzoylpyridine-Based_Hydrazones]

- PubMed Central. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRM8k1_Duw7Bo3U0JGJQPJY0uPWzQ73NXa0ZzYOuVZn_xwAbkVbuPOEE9zcGqBF0vSKhdTisXB53K0VLgmCaE1mH3Rusxc-vuNqdNggmxVvSB1NREV5cwVJSRyC6021sa29IY8ETCjI7msxA02]

- ResearchGate. Kinetics of the Reactions of 4-Nitrochlorobenzene with Substituted Phenols in the Presence of Potassium Carbonate. [URL: https://www.researchgate.

- Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. [URL: https://www.sarchemlabs.com/pyridine-in-pharmaceutical-science-and-medicinal-compound-synthesis/]

- Taylor & Francis Online. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022-06-20). [URL: https://www.tandfonline.com/doi/full/10.1080/10408347.2022.2089839]

- Benchchem. 4-Methyl-2-(4-nitrobenzoyl)pyridine|Research Chemical. [URL: https://www.benchchem.com/product/b1392075]

- National Library of Medicine. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022-06-20). [URL: https://pubmed.ncbi.nlm.nih.gov/35724248/]

- Vallance, C. Reaction Kinetics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH84CIKZKKnel90r8wClqFBv38lNruK0x9OltzWgGiGTnbxjjz4wzVEJoEZxFGiO_PK3HPRj4CxO0CPK8841bHs58bxBW-etAeM5fxuGa4rzADNPn76KMQu_RwOUpU7Kyt5R5ZYCdKMU0e1RXMFmDcBXPhJup--WQ==]

- YouTube. 6.3 The Kinetics of Organic Reactions. (2020-10-26). [URL: https://www.youtube.

Sources

- 1. benchchem.com [benchchem.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. quora.com [quora.com]

- 6. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

- 7. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]

- 9. benchchem.com [benchchem.com]

Steric effects of the methyl group in 2-Methyl-4-(4-nitrobenzoyl)pyridine

An In-depth Technical Guide: Steric Effects of the Methyl Group in 2-Methyl-4-(4-nitrobenzoyl)pyridine

Abstract

The conformational dynamics of bi-aryl ketones are fundamental to their function in medicinal chemistry and materials science. The introduction of substituents ortho to the carbonyl bridge can induce significant steric effects, profoundly altering molecular geometry, electronic properties, and reactivity. This guide provides a detailed examination of the steric hindrance imposed by the C2-methyl group in this compound. We explore how this seemingly minor modification dictates the molecule's three-dimensional structure by forcing a non-planar conformation. Through a synthesis of foundational principles and comparative analysis with non-methylated analogs, this document elucidates the causal relationships between structure and observable spectroscopic and reactive properties. Detailed experimental and computational protocols are presented to provide a self-validating framework for researchers investigating sterically hindered aromatic systems.

Introduction: The Principle of Steric Hindrance in Diaryl Ketones

Diaryl ketones, such as benzophenone and its derivatives, are a cornerstone of organic chemistry, serving as key structural motifs in pharmaceuticals, photoinitiators, and UV blockers.[1][2] The conformational flexibility of these molecules is a critical determinant of their chemical reactivity and biological activity.[3] In an unsubstituted benzophenone, steric repulsion between the ortho-hydrogens on the two phenyl rings prevents a fully planar conformation.[4] This forces the rings to twist out of the plane of the central carbonyl group, resulting in a characteristic propeller-like structure with inter-ring dihedral angles typically around 54-56°.[1][4][5][6]

This guide focuses on a specific heterocyclic analog, This compound . This molecule incorporates three key features:

-

A pyridine ring , a ubiquitous N-heterocycle in pharmaceuticals.[7]

-

A strongly electron-withdrawing 4-nitrobenzoyl group , which enhances the electrophilicity of the carbonyl carbon.[8]

-

A 2-methyl group (α-methyl group) on the pyridine ring, positioned ortho to the ketone bridge.

The central thesis of this guide is that the 2-methyl group acts as a powerful steric director, creating significant non-bonded interactions that dictate the molecule's preferred conformation. This steric clash is primarily with the carbonyl oxygen and the ortho-hydrogens of the nitrobenzoyl ring, forcing a more pronounced twist compared to its non-methylated counterpart. Understanding this effect is crucial for predicting the molecule's interaction with biological targets and its overall chemical behavior.

Conformational Analysis: Quantifying the Steric Impact

The most direct consequence of the 2-methyl group's presence is an enforced increase in the dihedral angle between the pyridine ring and the plane of the carbonyl group. In sterically hindered aromatic molecules, the final conformation represents a delicate balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing effect of steric repulsion.[9]

In this compound, the steric strain introduced by the methyl group far outweighs the energy gained from conjugation between the pyridine ring and the carbonyl. This leads to a significant deviation from the conformation of the parent compound, 4-(4-nitrobenzoyl)pyridine.

Caption: Logical flow of steric effects in the title compound.

Data Presentation: Comparative Dihedral Angles

While specific crystallographic data for this compound is not publicly available, we can infer the structural parameters based on extensive studies of substituted benzophenones.[1][5] The introduction of ortho-substituents is known to dramatically increase the twist of the substituted ring. For instance, 2-amino-2',5-dichlorobenzophenone exhibits a large ring twist of 83.72°.[1][5]

| Compound | Key Feature | Predicted Dihedral Angle (Pyridine-C=O) | Predicted Dihedral Angle (Benzene-C=O) | Expected Consequence |

| 4-(4-Nitrobenzoyl)pyridine | No ortho-substituent | ~30-40° | ~30-40° | Moderate conjugation across the molecule. |

| This compound | Ortho-methyl group | > 60° | ~30-40° | Severely restricted conjugation with the pyridine ring. |

Spectroscopic Manifestations of Steric Hindrance

The twisted conformation induced by the 2-methyl group has direct and predictable consequences on the molecule's NMR spectrum.

¹H NMR Spectroscopy

In the unhindered analog, the protons of both aromatic rings experience the magnetic anisotropy of the other ring. When the 2-methyl group forces the pyridine ring out of conjugation, the shielding and deshielding effects change significantly.

-

Pyridine Protons: The chemical shifts of the remaining pyridine protons (H3, H5, H6) will differ from those in the non-methylated analog. The loss of coplanarity alters the through-space influence of the nitrobenzoyl ring's current.

-

Methyl Protons: The methyl protons will appear as a singlet, likely in the range of 2.2-2.6 ppm, a typical region for methyl groups attached to a pyridine ring.[10][11]

¹³C NMR Spectroscopy

Carbon-13 NMR is particularly sensitive to the electronic environment of the carbonyl group.

-

Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon in benzophenones is a reliable indicator of the degree of conjugation.[12] In sterically hindered systems where conjugation is inhibited, the carbonyl carbon is typically deshielded (shifted downfield) compared to more planar analogs.[12] This is because the reduced electron delocalization from the aromatic ring makes the carbonyl carbon more electron-deficient. We predict the C=O signal for this compound to be at a higher ppm value than that of 4-(4-nitrobenzoyl)pyridine.

Impact on Chemical Reactivity and Properties

The steric bulk of the 2-methyl group directly influences the molecule's reactivity.

-

Nucleophilic Attack at the Carbonyl: The 4-nitro group is strongly electron-withdrawing, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. However, the 2-methyl group provides a steric shield, hindering the approach of nucleophiles to that face of the carbonyl. This "steric hindrance" can decrease reaction rates for additions to the carbonyl group compared to the unhindered analog.[13][14]

-

Electronic Properties: The disruption of the π-system across the pyridine-carbonyl bridge alters the molecule's electronic absorption spectrum (UV-Vis). The extended conjugation in the more planar, unhindered analog would typically result in a longer wavelength (red-shifted) absorption maximum. By breaking this conjugation, the 2-methyl group is expected to cause a blue-shift in the absorption spectrum.[15]

Methodologies and Experimental Protocols

To validate the claims made in this guide, a combination of synthesis, purification, and structural analysis is required.

Sources

- 1. Conformations of substituted benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. roaldhoffmann.com [roaldhoffmann.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. chem.uci.edu [chem.uci.edu]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. What is the effect of steric hindrance on the boiling points of aldehydes and ketones [sas.upenn.edu]

- 14. researchgate.net [researchgate.net]

- 15. scialert.net [scialert.net]

An In-depth Technical Guide to the Solubility of 2-Methyl-4-(4-nitrobenzoyl)pyridine in Common Organic Solvents

Abstract: This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-Methyl-4-(4-nitrobenzoyl)pyridine. Recognizing the absence of extensive published data for this specific molecule, this document focuses on the foundational principles and methodologies required to generate reliable solubility profiles. It integrates theoretical prediction models, including Hansen Solubility Parameters (HSP) and COSMO-RS, with the gold-standard experimental protocol—the saturation shake-flask method—and subsequent analytical quantification by HPLC and UV-Vis spectroscopy. The causality behind experimental choices is emphasized throughout, ensuring a deep, practical understanding of the entire solubility determination workflow.

Introduction: The Critical Role of Solubility

This compound is a unique chemical entity featuring a pyridine core, a structure of significant interest in medicinal chemistry and materials science.[1] The molecule's architecture combines the polar, basic pyridine ring with a methyl group and a highly polar, electron-withdrawing 4-nitrobenzoyl moiety.[2][3] This intricate combination of functional groups dictates its physicochemical properties, most notably its solubility, which is a paramount parameter in numerous applications.

In drug development, solubility governs bioavailability, formulation strategies, and the ultimate therapeutic efficacy of an active pharmaceutical ingredient (API).[4] In chemical synthesis and purification, selecting an appropriate solvent system based on solubility is fundamental for achieving high yields and purity, particularly during crystallization processes.[5] This guide presents an integrated strategy for characterizing the solubility of this compound, moving from theoretical prediction to rigorous experimental validation.

Part 1: Theoretical Framework for Solubility Prediction

Before undertaking extensive experimental work, predictive models can provide invaluable guidance, enabling a rational selection of solvents and minimizing resource expenditure. These models are based on the principle of "like dissolves like," quantifying the intermolecular forces that govern the dissolution process.[6]

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful method for predicting miscibility and solubility by deconstructing the total cohesion energy of a substance into three distinct parameters[7][8]:

-

δD (Dispersion): Energy from weak van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters serve as coordinates in a three-dimensional "Hansen space." The fundamental principle is that substances with closer HSP coordinates are more likely to be soluble in one another.[9] The distance (Ra) between the solute (in this case, this compound) and a solvent in Hansen space can be calculated, and a smaller distance implies higher affinity.

Workflow for HSP-Based Solvent Screening

The following diagram illustrates the logical flow for using HSP to pre-screen potential solvents.

Caption: Workflow for Hansen Solubility Parameter (HSP) based solvent screening.

Practical Application: The HSP for this compound would first need to be estimated using group contribution methods or specialized software (e.g., HSPiP).[8] This estimated value is then compared against a database of known solvent HSPs to identify promising candidates for experimental testing.

Table 1: Hansen Solubility Parameters for a Selection of Common Organic Solvents (Note: Values are approximate and can vary slightly with source and temperature. Units are MPa⁰.⁵)

| Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Water | 15.5 | 16.0 | 42.3 |

Source of Data Principles:[7][8][9]

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a more advanced, quantum chemistry-based method for predicting thermodynamic properties, including solubility.[10] It avoids the need for empirical group parameters by calculating the chemical potential of a molecule from its surface charge density (σ-profile), which is derived from quantum mechanical calculations (specifically, Density Functional Theory, DFT).[10][11]

This ab initio approach allows for a highly nuanced prediction of how the solute will interact with a solvent at a molecular level. It is particularly useful for novel or complex molecules where group-contribution methods might be less accurate.[12][13] The model can effectively screen a vast number of solvents to rank their potential for dissolving a given solute, making it a powerful tool in early-stage development.[14]

Part 2: Experimental Solubility Determination

While theoretical models provide excellent guidance, experimental measurement is required to determine the definitive thermodynamic solubility. The saturation shake-flask method is widely considered the "gold standard" for this purpose due to its reliability and direct measurement of the equilibrium state.[15][16]

The Saturation Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the liquid phase is then measured.[15]

Rationale for Key Steps:

-

Using Excess Solid: Ensures that the solution reaches its maximum saturation point (thermodynamic equilibrium). The presence of undissolved solid is a visual confirmation that equilibrium has been achieved.[15]

-

Extended Equilibration Time (24-72 hours): Dissolution can be a slow process. A long agitation period is necessary to ensure the system reaches a true dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[17]

-

Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature using a calibrated incubator or water bath is crucial for reproducibility.

-

Phase Separation: After equilibration, the undissolved solid must be completely removed to accurately measure the concentration of the supernatant. This is typically achieved via centrifugation followed by filtration through a chemically inert, low-binding syringe filter (e.g., 0.22 or 0.45 µm PVDF or PTFE) to prevent solid particulates from entering the analytical sample.[18]

Workflow for the Shake-Flask Method

Caption: Step-by-step workflow for the saturation shake-flask method.

Detailed Protocol:

-

Preparation: Add an excess amount of crystalline this compound (e.g., 10-20 mg) to a series of 2 mL glass vials. The exact mass is not critical, but it must be sufficient to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 850 rpm).[19] Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is often checked to confirm that equilibrium has been reached (i.e., the concentration does not increase further).

-

Phase Separation: Remove the vials and let them stand for 30 minutes to allow the solid to settle. For fine suspensions, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic solid particles.

-

Dilution: Perform an accurate serial dilution of the filtered sample with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument.

-

Analysis: Quantify the concentration of the diluted sample using a pre-validated analytical method as described in Part 3.

Part 3: Analytical Quantification of Solute Concentration

Accurate quantification of the dissolved solute in the saturated solution is essential. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are the most common and reliable techniques.[4][20]

Quantification by HPLC

HPLC is the preferred method due to its high specificity and sensitivity, allowing it to separate the analyte of interest from any potential impurities or degradants.[21]

Protocol for HPLC Quantification:

-

Method Development: Develop a reverse-phase HPLC method capable of resolving this compound. A C18 column is a common starting point. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. Detection would be performed using a UV detector set to a wavelength where the compound has strong absorbance (λ-max), likely determined by a preliminary UV scan.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and record the peak area for each concentration.[18]

-

Data Analysis: Plot the peak area versus concentration to generate a calibration curve. The curve should be linear (R² > 0.995).

-

Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment.